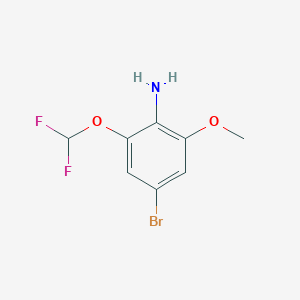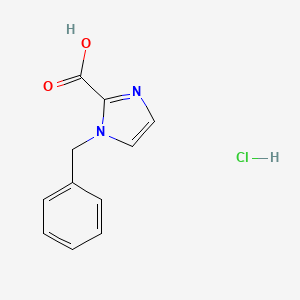
1-Benzylimidazole-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylimidazole-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylimidazole-2-carboxylic acid;hydrochloride typically involves the cyclization of amido-nitriles. One efficient method reported involves the use of HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a promoter. This method allows for the one-pot conversion of carboxylic acids into benzimidazoles under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, often in the presence of a mineral acid or acetic acid and at refluxing temperatures .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzylimidazole-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction could produce different reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Benzylimidazole-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Benzylimidazole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Benzylimidazole-2-carboxylic acid;hydrochloride include other imidazole derivatives such as:
- 1H-benzimidazole-2-carboxylic acid
- 2-Phenylimidazole
- 4,5-Diphenylimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique benzyl group attached to the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
Propiedades
Fórmula molecular |
C11H11ClN2O2 |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
1-benzylimidazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);1H |
Clave InChI |
BDOZXIXBQIIDGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)

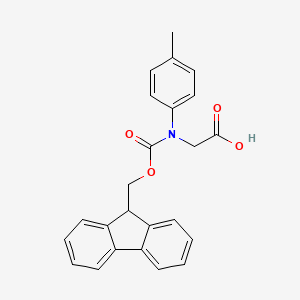
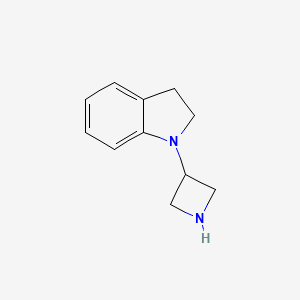
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)
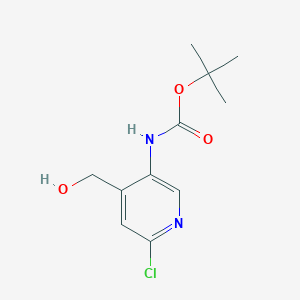

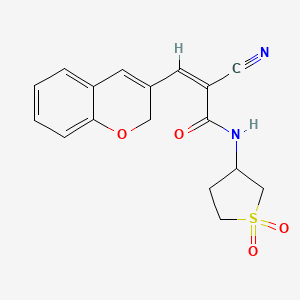
![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)
